![molecular formula C15H33NO B14483609 3-[(2,4-Diethyloctyl)oxy]propan-1-amine CAS No. 65626-25-7](/img/structure/B14483609.png)
3-[(2,4-Diethyloctyl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Diethyloctyl)oxy]propan-1-amine is an organic compound with the molecular formula C15H33NO and a molecular weight of 243.43 g/mol . This compound is characterized by the presence of an amine group attached to a propyl chain, which is further connected to an ether group substituted with a 2,4-diethyloctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4-diethyloctanol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Diethyloctyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
3-[(2,4-Diethyloctyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Diethyloctyl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a diethyloctyl group.
3-(benzyloxy)propan-1-amine: Contains a benzyloxy group instead of a diethyloctyl group.
3-(cyclohexyloxy)propan-1-amine: Contains a cyclohexyloxy group instead of a diethyloctyl group.
Uniqueness
The presence of the diethyloctyl group enhances its hydrophobicity and may influence its interaction with biological membranes and other hydrophobic environments .
Properties
CAS No. |
65626-25-7 |
|---|---|
Molecular Formula |
C15H33NO |
Molecular Weight |
243.43 g/mol |
IUPAC Name |
3-(2,4-diethyloctoxy)propan-1-amine |
InChI |
InChI=1S/C15H33NO/c1-4-7-9-14(5-2)12-15(6-3)13-17-11-8-10-16/h14-15H,4-13,16H2,1-3H3 |
InChI Key |
WTDJRCPAFNZXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC)COCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






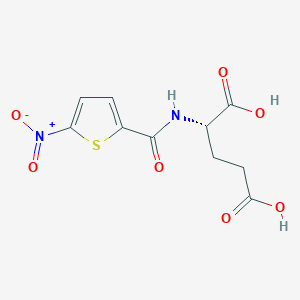
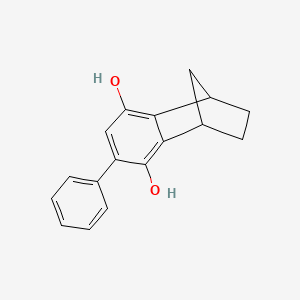
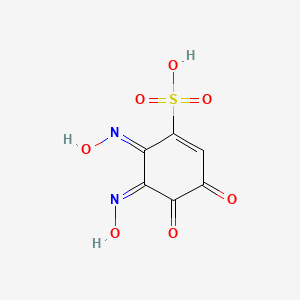

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

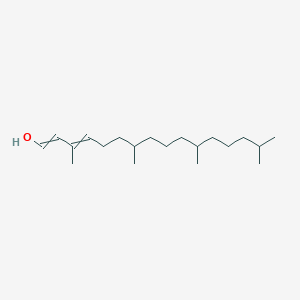

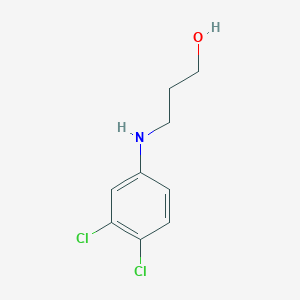
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)
